N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide
Overview
Description
N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide is a synthetic organic compound that features a unique combination of acetyl, methyl, and dimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide typically involves the reaction of N-methylacetamide with a dimethylsilylating agent in the presence of an acetylating reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
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Step 1: Silylation
Reagents: N-methylacetamide, dimethylsilyl chloride
Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), temperature around 0-5°C
Reaction: N-methylacetamide reacts with dimethylsilyl chloride to form N-[[dimethylsilyl]-N-methylacetamide.
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Step 2: Acetylation
Reagents: N-[[dimethylsilyl]-N-methylacetamide, acetic anhydride
Conditions: Room temperature, anhydrous conditions
Reaction: N-[[dimethylsilyl]-N-methylacetamide reacts with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes the use of larger reactors, automated control systems for maintaining reaction conditions, and purification techniques such as distillation or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other electronegative atoms.
Substitution: Substituted products where the dimethylsilyl group is replaced by the nucleophile.
Scientific Research Applications
N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing acetyl and dimethylsilyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and dimethylsilyl groups can modulate the activity of these targets by altering their conformation or binding affinity. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-N-methylacetamide
- N-dimethylsilyl-N-methylacetamide
- N-acetyl-N-dimethylsilylacetamide
Uniqueness
N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide is unique due to the presence of both acetyl and dimethylsilyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and stability, which can be advantageous in synthetic and industrial processes.
Properties
IUPAC Name |
N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2Si/c1-7(11)9(3)13(5,6)10(4)8(2)12/h1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSOFJATDVCLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)[Si](C)(C)N(C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944249 | |
Record name | N,N'-(Dimethylsilanediyl)bis(N-methylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21654-66-0 | |
Record name | N,N′-(Dimethylsilylene)bis[N-methylacetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21654-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-(Dimethylsilylene)bis(N-methylacetamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021654660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(Dimethylsilanediyl)bis(N-methylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(dimethylsilylene)bis[N-methylacetamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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